Cas no 2229668-47-5 (tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate)
tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate
- tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate
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- Inchi: 1S/C11H18N2O5/c1-11(2,3)18-10(14)12-6-7-17-8-9(12)4-5-13(15)16/h4-5,9H,6-8H2,1-3H3
- InChI Key: UJIRMOLYMVDCQD-UHFFFAOYSA-N
- SMILES: N1(C(OC(C)(C)C)=O)CCOCC1C=C[N+]([O-])=O
tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM479407-1g |
tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate |
2229668-47-5 | 95%+ | 1g |
$1262 | 2023-03-24 | |
| Enamine | EN300-7434778-0.05g |
tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate |
2229668-47-5 | 95% | 0.05g |
$245.0 | 2023-07-09 | |
| Enamine | EN300-7434778-0.1g |
tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate |
2229668-47-5 | 95% | 0.1g |
$366.0 | 2023-07-09 | |
| Enamine | EN300-7434778-0.25g |
tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate |
2229668-47-5 | 95% | 0.25g |
$524.0 | 2023-07-09 | |
| Enamine | EN300-7434778-0.5g |
tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate |
2229668-47-5 | 95% | 0.5g |
$824.0 | 2023-07-09 | |
| Enamine | EN300-7434778-1.0g |
tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate |
2229668-47-5 | 95% | 1.0g |
$1057.0 | 2023-07-09 | |
| Enamine | EN300-7434778-2.5g |
tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate |
2229668-47-5 | 95% | 2.5g |
$2071.0 | 2023-07-09 | |
| Enamine | EN300-7434778-5.0g |
tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate |
2229668-47-5 | 95% | 5.0g |
$3065.0 | 2023-07-09 | |
| Enamine | EN300-7434778-10.0g |
tert-butyl 3-[(E)-2-nitroethenyl]morpholine-4-carboxylate |
2229668-47-5 | 95% | 10.0g |
$4545.0 | 2023-07-09 | |
| Enamine | EN300-1901330-0.05g |
tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate |
2229668-47-5 | 0.05g |
$780.0 | 2023-09-18 |
tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate Related Literature
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Masrudin Md Yusoff,Muggundha Raoov,Noorfatimah Yahaya,Noorashikin Md Salleh RSC Adv., 2017,7, 35832-35844
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
Additional information on tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate
Introduction to Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate (CAS No. 2229668-47-5)
Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate, with the chemical formula C₁₁H₁₅NO₄, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound is characterized by its unique structural features, which include a tert-butyl group, a nitroethenyl moiety, and a morpholine ring system. These structural elements contribute to its versatile reactivity and potential applications in drug discovery and development.
The CAS number 2229668-47-5 serves as a unique identifier for this compound, ensuring precise referencing in scientific literature and industrial applications. The presence of the nitroethenyl group in the molecular structure suggests potential utility in various synthetic pathways, particularly in the formation of heterocyclic compounds. This feature is particularly intriguing for researchers exploring novel pharmacophores that could enhance drug efficacy and selectivity.
The morpholine ring system is another key structural component that adds to the complexity and functionality of Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate. Morpholine derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antiviral properties. The integration of this moiety with the nitroethenyl group opens up possibilities for designing molecules with enhanced pharmacological profiles.
In recent years, there has been a surge in research focused on developing novel scaffolds for therapeutic agents. Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate stands out as a promising candidate due to its unique structural attributes. The tert-butyl group, in particular, contributes to the steric hindrance of the molecule, which can be strategically exploited to modulate binding interactions with biological targets. This steric effect is crucial in optimizing drug-like properties such as solubility, bioavailability, and metabolic stability.
One of the most compelling aspects of Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate is its potential role in the synthesis of biologically active intermediates. The nitroethenyl moiety can undergo various chemical transformations, including reduction to amine groups or nucleophilic addition reactions, which are pivotal in constructing complex molecular architectures. These transformations are particularly relevant in the context of total synthesis or semi-synthesis of target molecules.
Recent advancements in computational chemistry have enabled researchers to predict the pharmacological behavior of such compounds with greater accuracy. Molecular modeling studies on Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate have revealed potential interactions with various biological receptors and enzymes. These insights are invaluable for guiding experimental design and optimizing lead compounds for further development.
The morpholine-4-carboxylate moiety further enhances the compound's potential as a pharmacological tool. Carboxylic acid derivatives are frequently employed in medicinal chemistry due to their ability to form hydrogen bonds and engage in salt formation, which can improve oral bioavailability and therapeutic efficacy. The combination of these features makes Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate a multifaceted compound with diverse applications.
In clinical research, derivatives of morpholine have been explored for their therapeutic potential in various diseases. While Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate itself may not be directly used as a drug candidate, it serves as a valuable building block for synthesizing more complex molecules with improved pharmacokinetic properties. The ability to modify different parts of its structure allows for fine-tuning its biological activity towards specific therapeutic targets.
The synthesis of Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been instrumental in constructing its intricate framework. These synthetic strategies not only highlight the compound's complexity but also demonstrate the evolving capabilities of modern organic chemistry.
From a regulatory perspective, ensuring the purity and consistency of such compounds is paramount. Analytical techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) are routinely employed to characterize and quantify Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate. These methods provide robust data that are essential for compliance with pharmaceutical standards and guidelines.
The future prospects of Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate are promising, given its versatile structural features and potential applications. Ongoing research aims to explore new synthetic routes that could improve yield and efficiency while maintaining high purity standards. Additionally, computational studies continue to uncover novel ways to leverage its chemical properties for drug discovery efforts.
In conclusion, Tert-butyl 3-(2-nitroethenyl)morpholine-4-carboxylate (CAS No. 2229668-47-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural composition offers numerous opportunities for developing innovative therapeutic agents with enhanced biological activity and improved pharmacokinetic profiles. As research progresses, this compound is poised to play a crucial role in shaping the future of drug development.
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